molecular formula C21H14F6N2OS2 B2434939 2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 895998-24-0

2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2434939
CAS No.: 895998-24-0
M. Wt: 488.47
InChI Key: JRJONAHKKMZXRU-UHFFFAOYSA-N
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Description

2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H14F6N2OS2 and its molecular weight is 488.47. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2OS2/c22-20(23,24)13-6-4-12(5-7-13)11-32-19-28-16-8-9-31-17(16)18(30)29(19)15-3-1-2-14(10-15)21(25,26)27/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJONAHKKMZXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thieno[3,2-d]pyrimidine core
  • Trifluoromethyl groups , which enhance lipophilicity and potentially influence biological activity.
  • Thioether linkage , which may play a role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of trifluoromethylbenzyl compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating potent bactericidal effects. The presence of trifluoromethyl groups has been linked to enhanced activity against Gram-positive bacteria due to increased membrane permeability and interaction with bacterial enzymes .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes. Research on similar thienopyrimidine derivatives has demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. The inhibition profiles showed IC50 values ranging from 27.04 µM to 106.75 µM for AChE, indicating moderate potency compared to established drugs like rivastigmine .

The biological activity of the compound can be attributed to its ability to interact with key biological targets:

  • Enzyme binding : The thieno[3,2-d]pyrimidine moiety may facilitate binding to active sites on enzymes due to its planar structure and electron-withdrawing trifluoromethyl groups.
  • Membrane interaction : The lipophilic nature of the trifluoromethyl groups enhances the compound's ability to penetrate lipid membranes, allowing for better cellular uptake and interaction with intracellular targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various trifluoromethyl-containing compounds against Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values as low as 0.5 µg/mL, demonstrating their potential as novel antibiotics .
  • Neuroprotective Effects : In a model assessing AChE inhibition, compounds structurally similar to the target molecule were tested for neuroprotective properties. Results indicated significant inhibition rates that suggest potential therapeutic applications in treating Alzheimer's disease .

Data Summary

PropertyValue/Description
Molecular FormulaC20H16F6N2OS
Molecular Weight426.37 g/mol
Antimicrobial ActivityEffective against Staphylococcus aureus (MIC ≤ 0.5 µg/mL)
AChE Inhibition IC5027.04 – 106.75 µM
BuChE Inhibition IC5058.01 – 277.48 µM

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation:

Anticancer Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidinones can inhibit specific cancer cell lines. The structural modifications in this compound may enhance its potency against various cancers by targeting key signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Compounds with similar structures have shown promising results as antimicrobial agents. The incorporation of trifluoromethyl groups is known to enhance lipophilicity and bioactivity against bacterial strains .

Herbicidal Activity

The compound's structure suggests potential as a herbicide. Similar thieno derivatives have been evaluated for their ability to inhibit phytoene desaturase, an enzyme crucial for carotenoid biosynthesis in plants. This inhibition leads to effective weed control at specified concentrations .

Case Studies

Several case studies have documented the efficacy of similar compounds in various applications:

  • Study on Antitumor Activity : A study demonstrated that thieno[3,2-d]pyrimidinones could induce apoptosis in human cancer cells through the activation of caspase pathways. The specific analogs exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Herbicidal Evaluation : Another study evaluated a related compound's herbicidal activity against common agricultural weeds. The results indicated significant post-emergence control at application rates comparable to commercial herbicides, showcasing the potential for agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureEffect on Activity
Trifluoromethyl groupsIncreased lipophilicity and bioactivity
Thioether linkageEnhanced interaction with biological targets
Dihydrothieno moietyContributes to overall stability and reactivity

Q & A

Advanced Research Question

  • In Vitro : Microsomal stability assays (human liver microsomes) quantify metabolic degradation rates . CYP450 inhibition screens (e.g., CYP3A4) predict drug-drug interactions .
  • In Vivo : Rodent models evaluate oral bioavailability and tissue distribution. Plasma half-life (t₁/₂) and clearance (CL) are measured via LC-MS/MS .
  • Toxicity : Ames tests for mutagenicity and hERG channel assays for cardiotoxicity risks are mandatory .

How can computational modeling predict target interactions?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., tyrosine kinases). The trifluoromethyl group shows strong hydrophobic interactions in ATP-binding pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess complex stability, with RMSD < 2 Å indicating stable binding .
  • QSAR Models : Predict IC₅₀ values using descriptors like logP and polar surface area .

How are contradictions in biological data resolved?

Advanced Research Question
Discrepancies (e.g., varying IC₅₀ across studies) are addressed by:

  • Batch Consistency : Validating compound purity (>95%) via HPLC .
  • Assay Conditions : Standardizing cell lines (e.g., HEK293 vs. HeLa) and serum concentrations in media .
  • Environmental Factors : Controlling oxygen levels (hypoxia vs. normoxia) in anticancer activity assays .

What challenges arise in crystallizing this compound?

Advanced Research Question
Crystallization hurdles include:

  • Polymorphism : Multiple crystal forms due to flexible thioether and dihydrothieno moieties .
  • Solvent Choice : Slow evaporation from DMSO/water mixtures (7:3 v/v) yields diffraction-quality crystals .
  • Temperature Sensitivity : Cooling rates <1°C/min prevent amorphous aggregation .

How is regioselectivity achieved in substitution reactions?

Advanced Research Question

  • Directing Groups : Electron-withdrawing groups (e.g., -CF₃) meta-direct electrophilic substitutions on the phenyl ring .
  • Catalytic Control : Pd(OAc)₂ with ligands (XPhos) ensures selective C-H activation at the 3-position of the thienopyrimidine core .

What techniques elucidate enzyme inhibition mechanisms?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to purified enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies : Alanine scanning identifies critical residues (e.g., Lys123 in kinase active sites) .

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